N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

PHOSPHO1 inhibition skeletal mineralization phosphatase screening

This distinct benzothiazole-amide derivative serves as a chemical probe for PHOSPHO1 phosphatase inhibition, offering a scaffold orthogonal to the benzoisothiazolone probe ML086. Its specific 4,6-dimethyl and 2,3-dimethoxy substitution pattern provides a unique pharmacophoric fingerprint, directly supporting SAR programs targeting oxidoreductases and phosphatases. With a favorable drug-likeness profile and moderate potency (~28 μM), it is ideally suited for experiments requiring partial enzyme ablation. Procure this well-characterized, ≥95% purity reference standard to ensure analytical consistency across your compound library workflows.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 895441-53-9
Cat. No. B2859217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS895441-53-9
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3S/c1-10-8-11(2)15-14(9-10)24-18(19-15)20-17(21)12-6-5-7-13(22-3)16(12)23-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyODUDFRYHKPOTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895441-53-9): Chemical Identity, Class Profile, and Procurement Context


N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895441-53-9) is a synthetic small-molecule benzothiazole-amide derivative with the molecular formula C₁₈H₁₈N₂O₃S and a molecular weight of approximately 342.4 g/mol [1]. The compound features a 4,6-dimethyl-substituted 1,3-benzothiazole core linked via an amide bond to a 2,3-dimethoxybenzamide moiety . Within the benzothiazole-amide chemical space, this compound is distinguished by its specific dual-ring substitution pattern: the electron-donating methyl groups at positions 4 and 6 of the benzothiazole ring, combined with the ortho-dimethoxy substitution on the benzamide phenyl ring [2]. These structural features influence both its conformational preferences and potential pharmacophoric interactions. The compound has been catalogued in public chemical biology databases under identifiers including ZINC04479335 and has been evaluated in enzyme inhibition screening assays [3].

Why Generic Benzothiazole-Amide Substitution Is Insufficient for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Procurement


Benzothiazole-amide derivatives as a class exhibit highly divergent biological activity profiles depending on subtle variations in substituent type, position, and the nature of the amide-linked aromatic ring [1]. For this compound, the specific combination of 4,6-dimethyl groups on the benzothiazole scaffold and the 2,3-dimethoxy substitution on the benzamide moiety creates a unique pharmacophoric fingerprint that cannot be replicated by simpler analogs. In-class compounds such as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide (THF-amide analog), which replaces the dimethoxyphenyl with a tetrahydrofuran ring, show fundamentally different target engagement profiles in enzyme inhibition assays, with EC₅₀ values exceeding 71.5 μM against certain targets [2]. Similarly, halogen-substituted analogs (e.g., 6-chloro or 6-bromo variants) introduce distinct electronic and steric effects that alter binding site complementarity [3]. A direct interchange of these compounds without experimental validation of the specific substitution pattern therefore carries a high risk of producing divergent—and potentially misleading—biological results.

Quantitative Differential Evidence for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895441-53-9) Against Closest Analogs


Enzyme Inhibition Potency: PHOSPHO1 Target Engagement versus Closest Benzothiazole-Amide Analogs

The target compound has been identified and catalogued within the NIH Molecular Libraries Program as a PHOSPHO1 phosphatase inhibitor probe series member, with structural annotation linking it to the same screening campaign that identified the MLPCN probe ML086 [1]. While ML086 (a benzoisothiazolone, CAS 1177148-36-5) demonstrated an IC₅₀ of 139 nM against PHOSPHO1 with >719-fold selectivity over TNAP (IC₅₀ >100 μM) [2], the benzothiazole-amide scaffold represented by this compound occupies a distinct chemical space within the same target family. A PubChem Commons annotation noted a reported IC₅₀ of 28 μM for this compound in a related screening context, suggesting moderate but measurable PHOSPHO1 inhibitory activity [3]. In contrast, the structurally closest benzothiazole-amide comparator, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide, showed EC₅₀ values exceeding 71.5 μM (i.e., essentially inactive) against tropomyosin alpha-1 chain [4], illustrating that even within the same 4,6-dimethylbenzothiazole amide sub-series, the nature of the amide-linked moiety profoundly determines target engagement.

PHOSPHO1 inhibition skeletal mineralization phosphatase screening enzyme selectivity

Structural Differentiation: 2,3-Dimethoxybenzamide versus Alternative Amide Substituents in the 4,6-Dimethylbenzothiazole Series

Within the 4,6-dimethylbenzothiazole amide chemical series, the 2,3-dimethoxybenzamide moiety represents a specific structural choice that differentiates this compound from closely related analogs bearing alternative amide substituents. The ortho-dimethoxy arrangement on the benzamide phenyl ring introduces both hydrogen-bond acceptor capacity (via methoxy oxygen lone pairs) and steric constraints that influence molecular conformation [1]. Systematic SAR studies on benzothiazole-based enzyme inhibitors have demonstrated that the position and number of methoxy groups on the benzamide ring critically modulate inhibitory potency, with dimethoxy substitution patterns (2,3-; 2,4-; 2,5-; 3,4-; and 3,5-dimethoxy) yielding compounds with IC₅₀ values spanning from 25 nM to >10 μM against NQO2, depending on the specific substitution topology [2]. The 3-substituted benzamide series (including 3,5-dimethoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy variants) produced the most potent inhibitors in that study, while 2-substituted patterns (including 2,3-dimethoxy) generated compounds with distinct selectivity profiles. The closest commercially available comparator, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide, replaces the entire dimethoxyphenyl ring with a tetrahydrofuran moiety, resulting in a fundamentally different hydrogen-bonding and steric profile [3].

structure-activity relationship benzothiazole amide pharmacophore mapping chemical probe design

Physicochemical Property Differentiation: Calculated Drug-Likeness Parameters versus Clinically Advanced Benzothiazole-Amide Compounds

The calculated physicochemical properties of this compound position it within favorable drug-like chemical space, with parameters that compare informatively against benzothiazole-amide compounds that have progressed to advanced preclinical or clinical evaluation [1]. The compound has a molecular weight of 342.4 g/mol, a calculated partition coefficient (clogP) of approximately 3.12, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor (amide NH), and 6 rotatable bonds, satisfying all four Lipinski Rule-of-Five criteria [2]. This profile is notably differentiated from the larger, more lipophilic benzothiazole amides described in patent literature as adenosine A₂A receptor ligands (e.g., US 6,727,247 B2), which typically incorporate bulkier heterocyclic amine substituents (molecular weights often >450 g/mol) and exhibit higher lipophilicity that can complicate formulation [3]. Compared to the brominated analog N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, the 4,6-dimethyl substitution eliminates the heavy halogen, reducing molecular weight by approximately 60 g/mol and avoiding potential metabolic liabilities associated with aryl bromides (e.g., CYP-mediated debromination or glutathione conjugation) [4].

drug-likeness ADME prediction physicochemical profiling lead optimization

Procurement-Grade Purity and Analytical Characterization Standards versus Uncharacterized Benzothiazole-Amide Library Compounds

Commercial sourcing data indicates that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is available at ≥95% purity from multiple reputable chemical suppliers, with full analytical characterization (NMR, HPLC) provided . This contrasts with the broader benzothiazole-amide chemical space, where many structurally related compounds exist only as virtual screening library entries or are available exclusively as part of unpurified combinatorial mixtures with purity levels below 90% and limited or no analytical documentation [1]. For example, while structurally related compounds such as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide (CAS 313662-19-0) and N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105188-33-7) are commercially listed, they often lack the comprehensive biological annotation that accompanies this dimethoxybenzamide derivative through its association with the NIH Molecular Libraries screening program . The availability of verified purity and characterization documentation reduces the risk of experimental artifacts arising from unknown impurities or degradation products, which is a critical consideration for reproducible enzyme inhibition and cellular assay work [2].

compound procurement purity specification analytical characterization research-grade chemicals

Optimal Research and Industrial Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895441-53-9)


Orthogonal Chemical Probe for PHOSPHO1-Mediated Skeletal Mineralization Studies

This compound serves as a structurally distinct benzothiazole-amide chemical probe for PHOSPHO1 phosphatase inhibition studies, offering a scaffold that is orthogonal to the established benzoisothiazolone probe ML086 [1]. Researchers investigating the role of PHOSPHO1 in matrix vesicle-mediated hydroxyapatite crystallization, vascular calcification, or osteoarthritis pathogenesis can employ this compound to confirm that observed phenotypes are target-mediated rather than scaffold-specific artifacts. The compound's moderate potency (~28 μM reported) makes it suitable for experiments where complete enzyme ablation is undesirable, such as probing partial PHOSPHO1 inhibition effects on the Pi/PPi ratio [2].

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Amide Enzyme Inhibitor Series

The compound's 2,3-dimethoxybenzamide moiety provides a valuable SAR data point for medicinal chemistry programs exploring benzothiazole-based enzyme inhibitors, particularly those targeting oxidoreductases (NQO2) or phosphatases [1]. As demonstrated by systematic SAR studies on dimethoxy-substituted benzothiazoles, the 2,3-substitution pattern yields a distinct activity profile compared to 3,4-, 3,5-, or 2,5-dimethoxy variants, with IC₅₀ differences spanning over two orders of magnitude across substitution patterns [2]. Procurement of this specific compound enables direct experimental comparison against other dimethoxy-substituted benzothiazole amides to map the pharmacophoric requirements of the target binding site.

Physicochemical Benchmarking and Drug-Likeness Optimization in Benzothiazole Lead Series

With its favorable calculated drug-likeness profile (MW 342.4; clogP ~3.12; 0 Lipinski violations), this compound can serve as a physicochemical benchmark for benzothiazole-amide lead optimization programs [1]. Its moderate molecular weight and balanced lipophilicity contrast with the higher molecular weight (>450 g/mol) and increased lipophilicity of many patent-class benzothiazole amides targeting adenosine receptors [2], making it a useful reference point for assessing property-based design strategies. The absence of heavy halogens (cf. bromo or chloro analogs) further simplifies metabolic and toxicological interpretation in early-stage profiling.

High-Purity Reference Standard for Analytical Method Development in Benzothiazole-Amide Quality Control

The commercial availability of this compound at ≥95% purity with documented analytical characterization supports its use as a reference standard for developing HPLC, LC-MS, or NMR-based quality control methods for benzothiazole-amide compound libraries [1]. When procuring or synthesizing structurally related analogs, this well-characterized compound can serve as a system suitability standard to verify chromatographic performance, mass accuracy, and quantification linearity, reducing the risk of analytical artifacts in compound management workflows [2].

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.